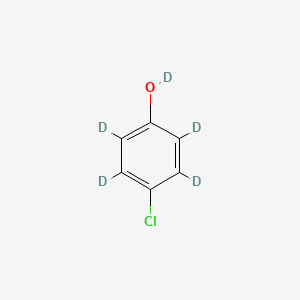

4-Chlorophenol-2,3,5,6-D4,OD

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-HXRFYODMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity Verification of 4 Chlorophenol 2,3,5,6 D4,od

Isotopic Exchange and Directed Synthesis Pathways for Deuteration

The introduction of deuterium (B1214612) into the 4-chlorophenol (B41353) molecule can be achieved through several synthetic strategies, primarily involving isotopic exchange or directed synthesis.

Isotopic Exchange:

Hydrogen-deuterium (H-D) exchange reactions are a common method for producing deuterated aromatic compounds. These reactions typically involve treating the non-labeled compound with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. researchgate.netresearchgate.net

For phenols, acid-catalyzed exchange is a viable pathway. researchgate.net The mechanism involves the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium. The hydroxyl group activates the ring, facilitating substitution at the ortho and para positions. To achieve deuteration at the 2, 3, 5, and 6 positions of 4-chlorophenol, harsh reaction conditions, such as high temperatures and strong deuterated acids (e.g., deuterated sulfuric acid), may be necessary to force the exchange at the less reactive meta positions. vulcanchem.comacs.org The hydroxyl proton is readily exchangeable with D₂O.

Another approach involves heterogeneous catalysis, using catalysts like platinum or palladium on a support (e.g., Pt/C). jst.go.jp These catalysts can facilitate H-D exchange on aromatic rings using D₂O as the deuterium source, sometimes under hydrogen or deuterium gas pressure. researchgate.netjst.go.jp

Directed Synthesis:

Directed synthesis offers a more controlled approach to deuteration. This can involve the use of directing groups that position a metal catalyst at specific C-H bonds, facilitating their cleavage and subsequent deuteration. While highly developed for ortho-deuteration using iridium or palladium catalysts, achieving deuteration at all four positions of the chlorophenol ring might require a multi-step synthetic sequence. acs.orgsnnu.edu.cn

A plausible, though more complex, synthetic route could start from a fully deuterated benzene (B151609) ring and then introduce the chloro and hydroxyl functionalities. However, for a simple molecule like 4-chlorophenol, isotopic exchange is often the more practical approach.

Spectroscopic Characterization Techniques for Isotopic Purity Assessment

To ensure the final product has the desired isotopic labeling and is free from impurities, a combination of spectroscopic and chromatographic techniques is employed.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a primary tool for confirming the positions of deuterium incorporation. In an ideal 4-Chlorophenol-2,3,5,6-D4,OD sample, the proton signals corresponding to the aromatic hydrogens at positions 2, 3, 5, and 6, as well as the hydroxyl proton, should be absent or significantly diminished. chemicalbook.comepfl.ch The presence of any residual proton signals at these positions would indicate incomplete deuteration. By integrating the remaining proton signals against a known internal standard, the degree of deuteration can be quantified.

²H NMR (Deuterium NMR) can also be used to directly observe the deuterium atoms, providing information about their chemical environment and confirming their presence at the expected positions on the aromatic ring and the hydroxyl group.

Mass spectrometry is essential for determining the isotopic enrichment of the deuterated compound. nih.gov The molecular weight of natural abundance 4-chlorophenol (C₆H₅ClO) is approximately 128.56 g/mol . nih.gov The fully deuterated this compound (C₆D₅ClO) has a molecular weight of approximately 133.59 g/mol . nih.gov

By analyzing the mass spectrum, the relative abundances of the molecular ions corresponding to the fully deuterated species and any partially deuterated or non-deuterated species can be determined. researchgate.net This allows for the calculation of the atom percent deuterium enrichment, which should ideally be ≥98% for use as an internal standard. Gas chromatography-mass spectrometry (GC-MS) is often used for this analysis as it also separates the deuterated compound from any non-volatile impurities. nih.govnih.gov

Infrared (IR) and Raman spectroscopy can provide further evidence of deuterium incorporation by detecting changes in vibrational frequencies. The substitution of hydrogen with the heavier deuterium atom results in a shift of the corresponding stretching and bending vibrations to lower frequencies.

Key vibrational modes to monitor include:

O-D stretch: The O-H stretching vibration in phenols typically appears around 3600 cm⁻¹. acs.org Upon deuteration to O-D, this band shifts to approximately 2700 cm⁻¹. acs.orgnih.gov

C-D stretch: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The corresponding C-D stretching vibrations are expected at lower frequencies, around 2200-2300 cm⁻¹. acs.org

The table below summarizes the expected vibrational frequency shifts upon deuteration.

| Vibrational Mode | Typical Frequency (H-species) | Expected Frequency (D-species) | Reference |

| O-H Stretch | ~3600 cm⁻¹ | ~2700 cm⁻¹ (O-D) | acs.orgnih.gov |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ (C-D) | acs.org |

Mass Spectrometry (MS) for Isotopic Enrichment Confirmation

Chromatographic Purity Evaluation for Research Applications

In addition to isotopic purity, the chemical purity of this compound is crucial for its use as a standard in research and analytical applications. chromatographyonline.comlgcstandards.com Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the most common technique for assessing the purity of volatile compounds like chlorophenols. nih.govchromatographyonline.com

A GC analysis will separate the main deuterated compound from any starting material, by-products of the synthesis, or other contaminants. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its chemical purity. For use as an analytical standard, a chemical purity of >98% is typically required. High-performance liquid chromatography (HPLC) can also be used for purity assessment, particularly for less volatile impurities.

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of this compound, ensuring its isotopic and chemical integrity for demanding research applications.

Advanced Analytical Applications of 4 Chlorophenol 2,3,5,6 D4,od As a Research Standard

Development and Validation of Mass Spectrometry-Based Quantification Methods

The development of robust and sensitive quantification methods is paramount for the accurate determination of chlorophenolic compounds, which are of environmental and toxicological concern. thermofisher.comulisboa.pt 4-Chlorophenol-2,3,5,6-D4,OD plays a pivotal role in the validation of these methods, ensuring precision and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has emerged as a powerful technique for the analysis of chlorophenols due to its high selectivity and sensitivity, often eliminating the need for derivatization that is typically required in gas chromatography. shimadzu.com In the development of LC-MS/MS methods, this compound is used as an internal standard to correct for variations during sample preparation and instrumental analysis. oup.com For instance, a study on the determination of nine environmental phenols in urine utilized 4-n-NP-2,3,5,6-d4,OD, a similar deuterated standard, to ensure accuracy. oup.com The optimization of LC-MS/MS methods involves careful selection of the mobile phase, chromatographic column, and mass spectrometry conditions, such as ionization mode (e.g., ESI or APCI) and collision energies, to achieve the best signal for the target analytes. ulisboa.ptresearchgate.netunl.pt

A common approach involves spiking samples with a known concentration of the labeled standard at the beginning of the sample preparation process. oup.com The ratio of the response of the native analyte to the labeled internal standard is then used for quantification. This isotope dilution mass spectrometry (IDMS) approach is highly effective in compensating for matrix effects and variations in instrument response. researchgate.net

Table 1: Example LC-MS/MS Method Parameters for Phenol (B47542) Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | UHPLC/MS/MS |

| Column | N-containing poly (styrene-divinylbenzene-methacrylic acid) copolymer |

| Mobile Phase | Gradient of methanol (B129727) and water |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection | Multiple Reaction Monitoring (MRM) |

This table is a representative example and specific conditions may vary based on the target analytes and matrix. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols. hpst.czsigmaaldrich.com Isotope dilution GC-MS, utilizing labeled standards like this compound, is considered a definitive method for quantitative analysis. researchgate.net The use of a deuterated internal standard helps to correct for variability throughout the analytical process, from extraction to detection. nemi.gov

In a typical GC-MS workflow for chlorophenolics, samples are extracted, derivatized (often by acetylation), and then injected into the GC-MS system. nemi.gov The labeled standard is added prior to extraction to account for any losses during sample preparation. nemi.gov Quantification is achieved by comparing the peak area of the analyte to that of the corresponding labeled internal standard. nemi.gov The selection of appropriate precursor and product ions in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. shimadzu.com

Table 2: Illustrative GC-MS Operating Conditions for Chlorophenol Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Trace GC or similar |

| Column | Rtx-5 MS capillary column (or equivalent) |

| Injector | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature programmed for optimal separation |

| Mass Spectrometer | Quadrupole or Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | SIM or MRM |

This table provides a general overview of typical GC-MS conditions. Actual parameters are method-specific. researchgate.net

Application as an Internal Standard in Trace Analysis Research

The primary role of this compound is to serve as an internal standard in trace analysis, where the concentration of target analytes is very low. researchgate.netresearchgate.net Its chemical and physical properties are nearly identical to the unlabeled 4-chlorophenol (B41353), but its increased mass allows it to be distinguished by a mass spectrometer. nih.gov This ensures that it behaves similarly to the analyte during extraction, cleanup, and chromatographic separation, thus providing a reliable basis for quantification. veeprho.com

The use of deuterated internal standards like this compound is crucial for achieving high accuracy and reproducibility in the determination of chlorophenols in various environmental matrices, such as water and soil. researchgate.netacs.org For example, in the analysis of chlorophenols in seawater, the application of a deuterated internal standard resulted in detection limits in the low ng/L range. researchgate.net

Matrix Effects Compensation in Complex Sample Analysis

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry, particularly in LC-MS. myadlm.org These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. myadlm.org

Isotopically labeled internal standards, such as this compound, are the most effective tools for compensating for matrix effects. researchgate.net Because the labeled standard co-elutes with the native analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. iastate.edu By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of matrix-induced signal fluctuations is largely canceled out. researchgate.net While deuterated standards are generally effective, it has been noted that in some cases, slight retention time differences can lead to differential matrix effects. myadlm.org Nevertheless, the use of isotopically labeled standards is a widely accepted and robust strategy for mitigating matrix effects in the analysis of complex samples like soil, urine, and industrial wastewater. researchgate.netacs.orgiastate.edu

Inter-Laboratory Comparative Studies Utilizing Labeled Standards

Inter-laboratory studies, also known as proficiency tests, are essential for assessing the performance and comparability of analytical methods across different laboratories. iisnl.comiisnl.comepa.govpublications.gc.ca The use of well-characterized reference materials, including those containing isotopically labeled standards, is a cornerstone of these studies. iteh.ai

In the context of chlorophenol analysis, providing participating laboratories with samples spiked with known concentrations of both native chlorophenols and a labeled internal standard like this compound allows for a more rigorous evaluation of their analytical capabilities. iisnl.comiisnl.comiteh.ai These studies help to identify potential biases in methods and ensure that laboratories can produce reliable and comparable results. publications.gc.ca The results from such inter-laboratory trials are used to establish the precision and accuracy of a given analytical method and to grant accreditation to laboratories for specific analyses. iisnl.comiisnl.com The design of these studies requires careful planning, including standardized procedures for sample preparation, testing, and data analysis to ensure the validity of the comparison. bisfa.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-chlorophenol |

| 4-n-NP-2,3,5,6-d4,OD |

| 2-chlorophenol |

| 3-chlorophenol |

| 2,4-dichlorophenol |

| 2,4,5-trichlorophenol |

| 2,4,6-trichlorophenol |

| Pentachlorophenol |

| 4-chloro-3-methylphenol |

| 2-amino-4-chlorophenol |

| Phenol |

Mechanistic Investigations of 4 Chlorophenol Transformation Using Deuterium Labeling

Elucidation of Environmental Degradation Pathways

Deuterium (B1214612) labeling is instrumental in clarifying the intricate pathways of 4-chlorophenol (B41353) degradation in various environmental compartments. The distinct mass of deuterium allows for unambiguous identification of the parent compound and its transformation products using mass spectrometry, and its altered vibrational frequencies can influence reaction rates, providing insight into reaction mechanisms.

Photolysis and radiolysis are significant abiotic degradation processes for chlorophenols in aqueous environments, driven by sunlight or ionizing radiation. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which initiate the decomposition of the pollutant.

Studies on the radiolysis of 4-chlorophenol under conditions that favor hydroxyl radical oxidation show the formation of key intermediates like 4-chlorocatechol (B124253) (4-CC) and hydroquinone (B1673460) (HQ). researchgate.netresearchgate.net When conditions are altered to favor reduction by hydrated electrons, phenol (B47542) becomes the major intermediate. researchgate.net The use of 4-Chlorophenol-2,3,5,6-D4,OD allows for the investigation of kinetic isotope effects (KIEs). A significant KIE would be observed if the cleavage of a carbon-deuterium (C-D) bond is the rate-determining step, such as in a direct hydrogen (deuterium) atom abstraction mechanism. Conversely, the absence of a KIE would suggest that the initial attack does not involve the breaking of a C-D bond, such as in the case of hydroxyl radical addition to the aromatic ring, which is a prominent pathway for chlorophenols. researchgate.netscispace.com This distinction is crucial for accurately modeling the compound's persistence and the formation of transient toxic intermediates.

Advanced Oxidation Processes (AOPs) are widely used for the chemical degradation of refractory organic pollutants like 4-chlorophenol. These processes rely on strong oxidizing agents, such as hydroxyl radicals or singlet oxygen. The photosensitized degradation of 4-CP can lead to the formation of p-benzoquinone and hydroquinone as the main products. nih.gov

Using this compound helps in elucidating these complex oxidation mechanisms. For instance, in studies involving electron-transfer oxidation, the deuterated compound can help confirm the reaction pathway. By tracking the deuterium labels in the resulting products, researchers can map the transformation steps, from the initial oxidation to the formation of intermediates like benzoquinone and subsequent ring-cleavage products such as maleic acid. The stability of the C-D bond compared to the C-H bond can also influence product distribution, providing further clues about the reactive species involved and the site of initial attack on the aromatic ring.

The fate and transport of 4-chlorophenol in the environment are heavily influenced by its interaction with solid phases like soil, sediment, and activated carbon. nih.govcdc.gov Sorption controls the compound's bioavailability and mobility. cdc.gov Studies investigating the diffusion of chlorophenols through materials like high-density polyethylene (B3416737) (HDPE) geomembranes are critical for assessing the integrity of landfill liners. researchgate.net

In such studies, this compound is an ideal surrogate standard or internal tracer. researchgate.net Because its physicochemical properties are nearly identical to the non-labeled compound, it exhibits the same sorption and transport behavior. However, its different mass allows it to be distinguished and quantified separately by mass spectrometry. This allows researchers to accurately measure the concentration of 4-CP in complex matrices like soil, compensating for losses during sample extraction and analysis and correcting for matrix-induced signal suppression or enhancement. researchgate.net

Table 1: Intermediates Identified in the Degradation of 4-Chlorophenol

This table lists common intermediates formed during various degradation processes of 4-chlorophenol. The use of this compound helps confirm the pathways leading to these products by tracing the deuterium labels.

| Degradation Process | Key Intermediates Identified |

| Radiolysis / Oxidation | Hydroquinone, 4-Chlorocatechol, p-Benzoquinone, 4-Chlororesorcinol researchgate.netnih.govnih.gov |

| Aerobic Biodegradation | 4-Chlorocatechol, Hydroxyquinol, Maleylacetate nih.govnih.gov |

| Anaerobic Biodegradation | Phenol, Benzoate, 3-Chlorophenol mdpi.comtandfonline.com |

Chemical Oxidation Mechanisms

Microbial Biotransformation and Biodegradation Mechanisms

Microbial degradation is a key process for the natural attenuation of chlorophenols in contaminated environments. Microorganisms have evolved diverse enzymatic pathways to utilize these compounds as a source of carbon and energy. nmb-journal.com Deuterium-labeled substrates like this compound are invaluable for tracing these metabolic pathways and identifying novel intermediates. nih.govloureirotreatability.com

Under aerobic conditions, bacteria typically initiate the degradation of 4-chlorophenol by hydroxylating the aromatic ring. Two primary pathways have been identified: the hydroquinone pathway and the chlorocatechol pathway. nih.gov In some bacteria, such as Arthrobacter chlorophenolicus, 4-CP is degraded via a novel route involving hydroxyquinol. nih.gov

By incubating microorganisms with this compound and analyzing the metabolites over time, researchers can definitively trace the fate of the deuterium atoms. This allows for the positive identification of key intermediates. For example, the detection of deuterated 4-chlorocatechol would confirm the activity of a specific monooxygenase. The subsequent identification of deuterated ring-cleavage products, such as deuterated maleylacetate, provides conclusive evidence for the specific catabolic route employed by the microorganism. This approach eliminates ambiguity that can arise from the presence of background compounds in complex biological media.

In the absence of oxygen, the microbial degradation of chlorophenols proceeds through different mechanisms, most notably reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.net This process is often the first step in making the compound less toxic and more amenable to further degradation. mdpi.com Another key anaerobic mechanism is the carboxylation of phenols to form hydroxybenzoates. tandfonline.comasm.org

The use of this compound is particularly insightful for studying these anaerobic pathways. In reductive dechlorination, the loss of the chlorine atom would be accompanied by the retention of the deuterium labels on the aromatic ring, leading to the formation of deuterated phenol. This product could be further carboxylated to form deuterated 4-hydroxybenzoate. asm.orgcapes.gov.br Tracking the stable isotope label through the entire metabolic sequence provides unambiguous proof of the transformation pathway and helps to characterize the specific enzymes and microorganisms responsible for each step. nih.govnih.gov

Enzymatic Reaction Pathway Elucidation

The enzymatic degradation of chlorophenols is a key area of research in bioremediation. Deuterium-labeled 4-chlorophenol is instrumental in clarifying the intricate pathways of these reactions. By introducing this compound into enzymatic systems, researchers can monitor the transformation process with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In studies involving microbial enzymes, the degradation of 4-chlorophenol often proceeds through the formation of intermediates such as 4-chlorocatechol or hydroquinone. researchgate.netnih.gov The use of this compound can help to unequivocally identify these transient species. The distinct mass-to-charge ratio of the deuterated intermediates allows for their clear differentiation from the unlabeled compounds and other metabolic products. For example, in the degradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6, the proposed pathway involves the formation of 4-chlorocatechol, which is then converted to other intermediates. nih.gov Employing the deuterated analog would enable researchers to trace the deuterium atoms through the metabolic pathway, confirming the sequence of enzymatic reactions.

The table below summarizes hypothetical intermediates that could be traced using this compound in enzymatic degradation studies.

| Intermediate | Deuterated Form | Significance in Pathway Elucidation |

| 4-Chlorocatechol | 4-Chlorocatechol-d3 | Confirmation of initial hydroxylation step. |

| Hydroquinone | Hydroquinone-d4 | Tracing the complete removal of the chlorine atom. |

| Benzoquinone | Benzoquinone-d4 | Identification of oxidation products. |

| Maleylacetate | Deuterated Maleylacetate | Following the ring-cleavage products. |

Biotransformation in Biological Systems Beyond Microorganisms

The fate of 4-chlorophenol is not only of interest in microbial systems but also in higher organisms, as it is a widespread environmental contaminant. This compound serves as an invaluable tool for studying its uptake, metabolism, and bioaccumulation in plants and aquatic organisms.

Plant Uptake and Metabolic Pathway Tracing

Understanding how plants take up and metabolize pollutants like 4-chlorophenol is crucial for assessing the risk of its entry into the food chain and for developing phytoremediation strategies. Deuterium labeling has been successfully used to differentiate and study the structural components of plant cell walls, demonstrating the utility of this approach in plant science. berstructuralbioportal.org

When plants are exposed to this compound, the deuterated compound can be traced as it moves from the soil or water into the roots and is translocated to other parts of the plant. tottori-u.ac.jp Analytical techniques can then be used to identify and quantify the parent compound and its metabolites in various plant tissues. This allows for a detailed reconstruction of the metabolic pathway.

Potential metabolic transformations in plants include hydroxylation, glycosylation, and conjugation with amino acids or glutathione. The use of this compound would enable the unambiguous identification of these conjugated metabolites, which are often present in complex plant matrices. The persistence of the deuterium label on the aromatic ring helps to confirm that the detected metabolites originate from the initial pollutant.

The following table outlines the potential applications of this compound in plant studies.

| Research Area | Application of this compound | Expected Insights |

| Uptake and Translocation | Tracing the movement of the labeled compound from roots to shoots and leaves. | Determination of uptake rates and translocation patterns within the plant. |

| Metabolic Pathway Analysis | Identification of deuterated metabolites in plant extracts. | Elucidation of detoxification pathways, such as conjugation and sequestration. |

| Bioaccumulation Studies | Quantification of the labeled compound in different plant tissues over time. | Assessment of the potential for 4-chlorophenol to accumulate in edible parts of plants. |

Aquatic Organism Biotransformation Dynamics

Chlorophenols are known to be toxic to aquatic life, and understanding their biotransformation in these organisms is essential for ecological risk assessment. nih.gov The use of this compound in aquatic toxicity and metabolism studies allows for precise tracking and quantification of the compound within biological systems.

In studies with fish or other aquatic organisms, exposure to this compound can be followed by the analysis of tissues and excreta. This can reveal the rates of uptake, metabolism, and elimination of the compound. The deuterated label acts as a clear marker, distinguishing the experimentally introduced chlorophenol from any potential background contamination.

The metabolic pathways in aquatic organisms can be similar to those in other animals, often involving phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions to increase water solubility and facilitate excretion. By identifying the deuterated metabolites, such as glucuronide or sulfate (B86663) conjugates, researchers can map out the detoxification processes in different species. nih.gov This information is critical for understanding the susceptibility of various aquatic organisms to 4-chlorophenol pollution.

The table below presents a summary of research applications for this compound in aquatic toxicology.

| Study Type | Utility of this compound | Key Findings |

| Bioaccumulation | Measuring the concentration of the labeled compound in tissues of fish, mollusks, etc. | Determining the bioaccumulation factor (BAF) and the potential for biomagnification. epa.gov |

| Metabolism | Identifying deuterated metabolites in bile, urine, and tissues. | Characterizing the detoxification pathways and metabolic rates in different species. |

| Toxicokinetics | Monitoring the uptake and clearance of the labeled compound over time. | Modeling the dynamics of absorption, distribution, metabolism, and excretion (ADME). |

Kinetic Isotope Effect Studies on Reactions Involving 4 Chlorophenol 2,3,5,6 D4,od

Primary Kinetic Isotope Effects in C-H/C-D Bond Scission

Primary kinetic isotope effects occur when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgias.ac.in The substitution of hydrogen with deuterium (B1214612) in 4-chlorophenol (B41353) leads to a stronger C-D bond compared to the C-H bond, primarily due to the lower zero-point vibrational energy of the C-D bond. unam.mxbaranlab.org Consequently, reactions involving the cleavage of this bond will proceed at a slower rate for the deuterated compound, resulting in a KIE value (kH/kD) greater than one. ias.ac.in The magnitude of this effect can be significant, with theoretical maximums around 7-8 at room temperature, and serves as a powerful indicator of the transition state structure. princeton.edu

Rate-Determining Step Analysis in Enzymatic Reactions

In the realm of biochemistry, KIE studies are instrumental in understanding enzyme mechanisms. For instance, the degradation of 4-chlorophenol by microorganisms like Arthrobacter chlorophenolicus A6 involves enzymatic processes that can be probed using isotopically labeled substrates. nih.gov If the cleavage of a C-H bond on the aromatic ring is the slowest step in the enzymatic degradation pathway, a significant primary KIE would be expected. epfl.ch

Research on the enzymatic degradation of similar phenolic compounds has demonstrated the utility of this approach. For example, in the oxidation of amino acids, a large KIE confirms that C-H bond cleavage is the rate-determining step. epfl.ch In the context of 4-chlorophenol degradation, observing a substantial KIE with 4-Chlorophenol-2,3,5,6-D4,OD would provide strong evidence that the initial hydroxylation or another C-H bond-breaking event is the rate-limiting part of the catalytic cycle. nih.govresearchgate.net Conversely, a small or non-existent KIE would suggest that another step, such as substrate binding or product release, is the slowest. baranlab.org

Below is a hypothetical data table illustrating how KIE values might be used to analyze the rate-determining step in the enzymatic degradation of 4-chlorophenol.

| Enzyme System | Substrate | Rate Constant (s⁻¹) | KIE (kH/kD) | Implication for Rate-Determining Step |

| Monooxygenase A | 4-Chlorophenol | 0.5 | 6.2 | C-H bond scission is rate-determining. |

| Monooxygenase A | 4-Chlorophenol-d5 | 0.08 | ||

| Dioxygenase B | 4-Chlorophenol | 1.2 | 1.1 | C-H bond scission is not rate-determining. |

| Dioxygenase B | 4-Chlorophenol-d5 | 1.1 |

Reaction Mechanism Delineation in Abiotic Processes

Abiotic degradation of 4-chlorophenol, such as through advanced oxidation processes (AOPs), also benefits from KIE studies. science.gov These processes often involve radical reactions where a hydrogen atom is abstracted from the phenol (B47542). science.gov For example, in the reaction with hydroxyl radicals, the initial attack can lead to the formation of a phenoxy radical.

The degradation of 4-chlorophenol in a pulsed high-voltage gas-liquid hybrid discharge reactor has been studied, revealing different intermediates depending on whether oxygen or nitrogen is bubbled through the solution. nih.gov In such systems, using this compound could help to distinguish between reaction pathways. A significant KIE would point towards a mechanism where C-H bond cleavage is central to the degradation process, such as direct hydrogen abstraction by a radical species. A KIE close to unity might suggest that other steps, like the addition of a radical to the aromatic ring, are more critical. science.gov

Consider the following table of research findings on the abiotic degradation of 4-chlorophenol:

| Degradation Process | Oxidant | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | KIE (kH/kD) | Mechanistic Insight |

| Fenton Reaction | •OH | 5.0 x 10⁹ | 1.0 x 10⁹ | 5.0 | H-atom abstraction is a key step. |

| Ozonolysis | O₃ | 1.2 x 10⁴ | 1.1 x 10⁴ | 1.1 | Electrophilic addition to the ring is likely dominant. |

| Photolysis (UV-C) | - | 3.5 x 10⁻⁴ s⁻¹ | 3.4 x 10⁻⁴ s⁻¹ | 1.0 | C-H bond cleavage is not involved in the primary photochemical step. |

Secondary Kinetic Isotope Effects and Transition State Characterization

Secondary KIEs arise when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically much smaller than primary KIEs, with values often ranging from 0.8 to 1.4. wikipedia.org They are caused by changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state, often due to changes in hybridization at the carbon atom. princeton.edu

For reactions involving this compound, secondary KIEs can provide valuable information about the structure of the transition state. For example, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, the hybridization of the carbon atoms in the ring changes in the transition state. This change in hybridization would be reflected in a secondary KIE. A normal secondary KIE (kH/kD > 1) is often associated with a change from sp² to sp³ hybridization, while an inverse effect (kH/kD < 1) can indicate the opposite.

Theoretical and Computational Approaches to Kinetic Isotope Effects

Theoretical and computational methods are indispensable for interpreting experimental KIEs and gaining a deeper understanding of reaction mechanisms. mdpi.comcore.ac.uk Density functional theory (DFT) and other quantum chemical methods can be used to model the potential energy surface of a reaction, locate the transition state structure, and calculate the vibrational frequencies of both the reactant and the transition state. science.govmdpi.com

From these calculations, theoretical KIEs can be predicted and compared with experimental values. This comparison can validate or challenge a proposed reaction mechanism. For instance, if the experimentally measured KIE for a reaction of 4-chlorophenol is significantly different from the computationally predicted KIE for a proposed mechanism, it suggests that the proposed mechanism is likely incorrect. nih.gov

Computational studies can also explore factors that are difficult to isolate experimentally, such as the contribution of quantum mechanical tunneling to the KIE. epfl.chmdpi.com Tunneling occurs when a particle, such as a proton or a hydrogen atom, passes through an energy barrier rather than over it. This effect is more pronounced for lighter isotopes and can lead to unusually large KIEs. epfl.chresearchgate.net

Role in Certified Reference Material Development and Quality Assurance Research

Proficiency Testing Programs for Environmental and Food Analysis

Proficiency testing (PT) is a form of interlaboratory comparison and a critical tool for laboratories to evaluate and demonstrate the reliability of their analytical methods. novachem.com.auturkchem.com.tr In these programs, a coordinating body distributes a homogenous test material containing a known, but undisclosed, concentration of specific analytes to multiple laboratories. The participants analyze the material using their routine methods and report their results to the organizer. This process allows laboratories to assess their performance against a reference value and in comparison with their peers. novachem.com.au

While specific PT schemes may not always list the deuterated "4-Chlorophenol-2,3,5,6-D4,OD" as the primary analyte for performance evaluation, they frequently include the native 4-chlorophenol (B41353) in their scope. For instance, the Institute for Interlaboratory Studies (iis) organizes an annual proficiency test for chlorinated phenols in leather, which includes 4-chlorophenol (4-CP) as a target analyte. iisnl.com Similarly, proficiency tests for the analysis of chlorophenols in water and other environmental matrices are available, helping laboratories to ensure the quality of their data. bam.delgcstandards.com

In these contexts, this compound is used by participating laboratories as an internal standard. Its addition to the sample at the beginning of the analytical process helps to compensate for any loss of the target analyte (native 4-chlorophenol) during extraction, cleanup, and instrumental analysis. By comparing the signal of the native compound to the known concentration of the added deuterated standard, laboratories can achieve more accurate quantification. The successful use of such internal standards is implicitly evaluated within the PT scheme; poor performance could indicate issues with the proper application of internal standards or other aspects of the analytical method.

Table 1: Examples of Proficiency Testing (PT) Schemes for Chlorophenols

| PT Scheme Organizer | Matrix | Target Analytes Include | Purpose |

|---|---|---|---|

| Institute for Interlaboratory Studies (iis) | Leather / Footwear | Pentachlorophenol (PCP), Tetrachlorophenols (TeCPs), Trichlorophenols (TrCPs), 4-Chlorophenol (4CP) | To enable laboratories to evaluate their performance in analyzing restricted chlorinated phenols in consumer products. iisnl.comiisnl.com |

| AGLAE | Fresh or Waste Waters | Chlorophenols | To assess laboratory competence in the analysis of chlorophenols in environmental water samples. bam.de |

Development of Metrologically Traceable Reference Materials

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and comparability in chemical measurements. iaea.org A CRM is a standard that is accompanied by a certificate providing the value of one or more specified properties, along with its associated uncertainty, and a statement of metrological traceability. iaea.orgtrilogylab.com this compound is a key component in the analytical workflow that utilizes these CRMs.

The development of a CRM, for example a certified solution of 4-chlorophenol, is a meticulous process. Producers of reference materials, often accredited to ISO 17034, prepare these standards by precisely weighing a high-purity substance (like crystalline 4-chlorophenol) and dissolving it in a high-purity solvent. cpachem.comaccredia.it The entire process is performed using calibrated balances and volumetric glassware to ensure traceability to the International System of Units (SI), specifically the kilogram (kg). cpachem.com

The certified value of the CRM is the result of this traceable gravimetric preparation and is verified by analytical techniques. The uncertainty of the certified value is calculated by considering all potential sources of error, including the purity of the starting material, and the uncertainties associated with weighing and dilution steps. cpachem.com

While the CRM is typically of the native compound (e.g., 4-chlorophenol), the deuterated standard this compound is used as an indispensable tool in the application of that CRM. Laboratories use the 4-chlorophenol CRM to calibrate their instruments. During the analysis of an actual sample (e.g., a water or food extract), they add a known amount of this compound as an internal standard. The instrument, calibrated with the CRM, measures the ratio of the native 4-chlorophenol to the deuterated standard. This isotope dilution method allows for highly accurate determination of the 4-chlorophenol concentration in the sample, as the internal standard effectively cancels out matrix effects and variations in instrument response. The National Metrology Institute of Japan (NMIJ), for example, has developed high-purity reference materials for various phenols to ensure the reliability and traceability of chemical analyses in environmental monitoring. nih.gov

Table 2: Characteristics of a 4-Chlorophenol Certified Reference Material

| Parameter | Description | Example Value/Statement |

|---|---|---|

| Certified Value | The concentration of the analyte in the reference material. | 100.10 µg/mL cpachem.com |

| Expanded Uncertainty | The range around the certified value where the true value is expected to lie with a high level of confidence (typically 95%). | ± 1.52 µg/mL cpachem.com |

| Metrological Traceability | An unbroken chain of calibrations linking the certified value to a fundamental reference, usually an SI unit. | "The metrological traceability is ensured through gravimetric measurement and dissolving of certified reference material/s (traceable to SI) from laboratories/producers, accredited according to ISO 17034." cpachem.com |

| Intended Use | The purpose for which the CRM is designed, such as instrument calibration or method validation. | Can be used as a working standard for daily analysis and testing, method evaluation, and instrument calibration. weiyel.com |

| Homogeneity & Stability | Confirmation that the analyte concentration is uniform throughout the batch and remains stable over time. | Tested according to ISO guidelines; results show good uniformity and stability. weiyel.com |

Inter-laboratory Harmonization of Analytical Results

Harmonization refers to the process of ensuring that different laboratories, often using different analytical methods, can produce equivalent and comparable results for the same sample. researchgate.net This is crucial for creating coherent environmental monitoring databases, enforcing regulations consistently, and ensuring fair international trade. Interlaboratory studies are a primary means of assessing and improving harmonization. publications.gc.canih.gov

In these studies, identical samples are sent to a group of laboratories for analysis. The results are then statistically compared to assess the level of agreement. Significant discrepancies between laboratories can point to problems with specific methods, improper calibration, or other sources of analytical error. publications.gc.ca The results of such studies can lead to the development of standardized methods, such as the European standard for the determination of selected chlorophenols in water (PrEN 12673), which was validated through a full-scale collaborative trial. srce.hr

The use of this compound as an internal standard is a key strategy for improving inter-laboratory harmonization. By correcting for method- and laboratory-specific variations in extraction efficiency and instrument response, it reduces a significant source of analytical variability. An interlaboratory study on chlorophenols in fish found that while results for some compounds were divergent, the major source of error was likely erratic in-house standard solutions rather than the extraction or cleanup procedures. publications.gc.ca This highlights the dual importance of using both high-quality, traceable CRMs for calibration and appropriate internal standards like this compound to control for procedural variations, ultimately leading to better agreement between laboratories.

Future Research Directions and Emerging Applications of 4 Chlorophenol 2,3,5,6 D4,od

While 4-Chlorophenol-2,3,5,6-D4,OD is well-established as a high-purity internal standard for the quantitative analysis of its non-labeled analogue, its applications in cutting-edge research are expanding. bham.ac.uk The unique properties conferred by its isotopic labels are positioning it as a valuable tool in mechanistic studies and the development of environmental technologies. Future research is poised to leverage this compound in increasingly sophisticated ways, moving beyond simple quantification to a deeper understanding of chemical and biological processes.

Q & A

Basic Research Questions

Q. How is 4-Chlorophenol-2,3,5,6-D4,OD synthesized, and what methods confirm its structural integrity?

- Synthesis : The compound is typically synthesized via deuterium labeling, such as catalytic hydrogen-deuterium exchange or substitution reactions using deuterated precursors (e.g., D₂O or deuterated solvents). For example, deuterium can be introduced into the aromatic ring using palladium or platinum catalysts under controlled conditions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm deuterium incorporation, with the absence of proton signals at positions 2,3,5,6 indicating successful deuteration. High-resolution mass spectrometry (HRMS) verifies molecular weight (133.58 g/mol) and isotopic purity (>98 atom% D) .

Q. What analytical techniques validate the isotopic purity of this compound?

- Mass Spectrometry (MS) : Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment by comparing peak intensities of deuterated vs. non-deuterated fragments.

- NMR : ¹H NMR spectra show suppressed signals at deuterated positions, while ²H NMR (if accessible) directly detects deuterium .

- Chromatography : Reverse-phase HPLC coupled with UV detection ensures no residual non-deuterated impurities .

Advanced Research Questions

Q. How is this compound applied as an internal standard in environmental pollutant analysis?

- Methodology : The compound serves as a stable isotope-labeled internal standard in LC-MS/MS for quantifying non-deuterated 4-chlorophenol in environmental samples (e.g., water, soil). Isotope dilution mass spectrometry (IDMS) compensates for matrix effects and ion suppression, improving accuracy. Calibration curves are generated by spiking known concentrations of the deuterated standard into samples .

- Example Workflow :

Spike samples with 4-Chlorophenol-D2.

Extract using solid-phase extraction (SPE).

Analyze via LC-MS/MS, monitoring transitions specific to the deuterated and non-deuterated forms .

Q. What isotopic effects arise when studying degradation pathways of 4-Chlorophenol-D4 in environmental systems?

- Kinetic Isotope Effects (KIE) : Deuterium substitution at aromatic positions alters reaction rates in processes like microbial degradation or photolysis. For instance, C-D bonds are stronger than C-H, potentially slowing hydroxylation or dechlorination steps.

- Experimental Design : Compare degradation kinetics of deuterated vs. non-deuterated 4-chlorophenol in controlled bioreactors or UV exposure setups. Use high-resolution MS to track isotopic fractionation .

Q. How can researchers resolve discrepancies in quantitative data when using 4-Chlorophenol-D4 as a tracer?

- Common Issues : Cross-contamination from non-deuterated analogs, incomplete deuterium incorporation, or matrix interference.

- Solutions :

- Validate isotopic purity via HRMS and NMR before use.

- Perform recovery experiments to assess extraction efficiency.

- Use orthogonal methods (e.g., GC-MS and LC-MS) to cross-verify results .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ClC₆D₄OD | |

| Molecular Weight | 133.58 g/mol | |

| Isotopic Purity | ≥98 atom% D | |

| Key Analytical Applications | LC-MS/MS, Environmental Monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.